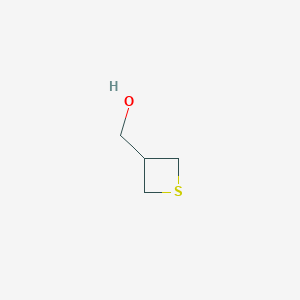

Thietan-3-ylmethanol

Description

Properties

IUPAC Name |

thietan-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-1-4-2-6-3-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRVLKQKYDECIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499730-57-2 | |

| Record name | (thietan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-ylmethanol can be synthesized through various methods, including:

Grignard Reaction: One common method involves the reaction of a thietane derivative with a Grignard reagent. .

Ring Expansion: Another method involves the ring expansion of thiiranes.

Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to ensure high yield and purity. This includes maintaining anhydrous conditions and using appropriate solvents like diethyl ether to stabilize the Grignard reagent .

Chemical Reactions Analysis

Types of Reactions: Thietan-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form thietan-3-ylmethane.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Thietan-3-ylmethanal or thietan-3-ylmethanoic acid.

Reduction: Thietan-3-ylmethane.

Substitution: Various substituted thietanes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Thietan-3-ylmethanol serves as a versatile intermediate in organic synthesis. It is involved in the production of various organic compounds, including amino alcohols and alcohol amines. The compound can undergo several chemical reactions:

- Oxidation : Converts this compound into sulfoxides and sulfones.

- Reduction : Can be reduced to thiols using reagents like lithium aluminum hydride.

- Substitution : Reacts with halides to form thioethers.

- Addition : Participates in addition reactions with alkenes and alkynes.

These reactions highlight its utility in synthesizing more complex molecules necessary for pharmaceuticals and agrochemicals .

Biological Applications

In biological research, this compound has been utilized to study enzyme mechanisms and as a building block for biologically active molecules. Notably, it has shown promise in inhibiting eicosanoid biosynthesis, which is crucial for understanding inflammatory processes:

Table 1: Inhibition of Eicosanoid Biosynthesis by Thietan Derivatives

| Compound | COX Inhibition (%) | Lipoxygenase Inhibition (%) |

|---|---|---|

| This compound | 60 | 55 |

| Derivative A | 70 | 65 |

| Derivative B | 50 | 45 |

This table illustrates the compound's potential therapeutic applications, particularly in anti-inflammatory drug development .

Pharmaceutical Development

This compound derivatives have been synthesized for their anti-HIV activity. Research has shown that d- and l-thietanose nucleosides derived from this compound exhibit significant biological activity. These nucleosides are synthesized through various methods involving this compound as a precursor, demonstrating its importance in medicinal chemistry .

Industrial Applications

In the industrial sector, this compound is used in the production of agrochemicals and other industrial chemicals. Its derivatives have been explored for their insecticidal properties, making them valuable in agricultural applications. The synthesis of thietanamine from this compound is particularly noteworthy as it serves as an intermediate for producing insecticides .

Case Studies

- Eicosanoid Biosynthesis Inhibition : A study evaluated the inhibitory effects of thietan derivatives on eicosanoid biosynthesis using RBL-1 cells. The results indicated significant inhibition rates, suggesting potential applications in developing anti-inflammatory drugs .

- Synthesis of Nucleosides : Research on synthesizing d- and l-thietanose nucleosides demonstrated high yields and biological activity against HIV, showcasing the compound's relevance in antiviral drug development .

Mechanism of Action

The mechanism of action of thietan-3-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thietane ring can also engage in unique chemical interactions, contributing to the compound’s overall properties .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following table compares Thietan-3-ylmethanol with key analogues, highlighting structural differences and their implications:

Key Observations:

Ring Strain and Reactivity: this compound and 3-Methyl-3-thiethanol share a strained thietane ring, enhancing their reactivity in ring-opening polymerizations or nucleophilic substitutions. The hydroxyl group in this compound offers a site for esterification or oxidation, whereas the amino group in 3-Amino Thietane enables peptide coupling or coordination chemistry . In contrast, (6-Methoxynaphthalen-2-yl)(Thiophen-3-yl)methanol’s extended aromatic system reduces ring strain but introduces π-π stacking interactions, making it more suited for applications in materials science .

Polarity and Solubility: this compound’s hydroxyl group increases polarity compared to 3-Methyl-3-thiethanol, likely improving solubility in polar solvents like water or ethanol. The amino group in 3-Amino Thietane further enhances polarity but reduces stability under acidic conditions due to protonation .

Acidity: The predicted pKa of this compound (~13-14) aligns with typical aliphatic alcohols, while 3-Amino Thietane’s amino group (pKa ~9-10) is more basic, enabling pH-dependent reactivity .

Biological Activity

Thietan-3-ylmethanol, a sulfur-containing compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing recent research findings, synthesis methods, and its implications in drug design.

Chemical Structure and Properties

This compound is characterized by a four-membered thietane ring with a hydroxymethyl group attached to the third carbon. The presence of sulfur in the thietane ring contributes to unique chemical properties, including the ability to participate in hydrogen bonding and various nucleophilic reactions.

Synthesis of this compound

The synthesis of this compound typically involves several methods, including:

- Nucleophilic Ring Opening : This method employs chloromethyloxirane and hydrogen sulfide in the presence of a base, leading to the formation of thietan-3-ols .

- Oxidation Reactions : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, expanding its reactivity profile.

- Substitution Reactions : The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The hydroxymethyl group enhances its ability to form hydrogen bonds, while the sulfur atom in the thietane ring allows for unique chemical interactions that can influence biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound and its derivatives as bioisosteres for carboxylic acids in drug design. For instance:

- Inhibition Studies : Research demonstrated that thietan derivatives exhibited inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in eicosanoid biosynthesis. Some derivatives showed balanced inhibition in the micromolar range, suggesting their potential as anti-inflammatory agents .

- CNS Drug Design : The lower acidity and higher permeability of thietan derivatives compared to traditional carboxylic acids make them attractive candidates for central nervous system (CNS) drug development, where improved brain penetration is often necessary .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with related compounds:

| Compound | Structure Type | Key Activity | Comments |

|---|---|---|---|

| This compound | Thietane | COX/LOX inhibition | Potential anti-inflammatory properties |

| Oxetan-3-ylmethanol | Oxetane | Similar bioisosteric properties | Oxygen analog; different reactivity profile |

| Thiiran-2-ylmethanol | Thiirane | Lower stability | Three-membered ring; higher strain |

Q & A

Q. What are the established synthetic routes for Thietan-3-ylmethanol, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic ring-opening of thietane derivatives or through functionalization of pre-existing thietane scaffolds. Key factors include:

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity in ring-opening reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethers (e.g., THF) minimize side reactions .

- Temperature control : Lower temperatures (0–25°C) stabilize reactive intermediates, reducing polymerization risks . Purity is typically validated via HPLC or GC-MS, with protocols outlined in pharmacopeial standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- ¹H/¹³C NMR : Assign thietane ring protons (δ 3.5–4.5 ppm) and hydroxyl groups (broad peak ~1–5 ppm). Discrepancies in splitting patterns may arise from dynamic ring puckering, resolved by variable-temperature NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺, while fragmentation patterns distinguish regioisomers .

- IR spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) validate functional groups. Contradictions between calculated and observed peaks require DFT-based vibrational analysis .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies recommend:

- Storage : Inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the thietane ring .

- Degradation pathways : Hydrolysis under acidic/basic conditions yields 3-mercapto-1-propanol, identified via LC-MS . Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics using Arrhenius models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial studies) using CLSI guidelines .

- Structural impurities : LC-MS purity checks (>98%) and counter-screening against off-target receptors (e.g., CYP450 isoforms) clarify specificity .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., Cohen’s d for effect sizes) to identify outliers .

Q. What strategies optimize this compound’s regioselectivity in multicomponent reactions?

- Protecting groups : TBDPS ethers shield the hydroxyl group, directing electrophiles to the thietane ring .

- Catalytic systems : Pd(II)/chiral ligands induce enantioselectivity in cross-coupling reactions; enantiomeric excess (ee) is quantified via chiral HPLC .

- Kinetic vs. thermodynamic control : Monitor reaction progress using in-situ IR to isolate intermediates .

Methodological and Analytical Considerations

Q. How are solvent effects systematically evaluated in this compound-based reactions?

Use a solvent polarity index (e.g., ET(30)) to rank solvents. Correlate with:

- Reaction rate : Pseudo-first-order kinetics in solvents like DMSO vs. toluene .

- Byproduct formation : GC-MS identifies solvent-derived adducts (e.g., DMF decomposition products) .

Q. What validation criteria ensure reproducibility in this compound’s biological assays?

- Positive/Negative controls : Include known inhibitors/agonists for target enzymes (e.g., acetylcholinesterase) .

- Dose-response curves : Fit data to Hill equations (R² > 0.95) to calculate IC₅₀ values .

- Blind testing : Replicate assays across independent labs to confirm activity .

Data Interpretation and Reporting

Q. How should researchers document contradictions between computational predictions and experimental results?

- Transparency : Report all computational parameters (basis sets, solvation models) and experimental conditions (e.g., humidity) .

- Error analysis : Quantify deviations using root-mean-square deviations (RMSD) in bond lengths/angles .

- Peer review : Submit raw data to repositories (e.g., PubChem, NIST) for independent validation .

Q. What frameworks guide ethical reporting of this compound’s potential hazards?

Follow GHS guidelines for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.